molecular formula C24H17ClN2O4 B2462528 (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate CAS No. 379218-72-1

(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate

Cat. No. B2462528
M. Wt: 432.86
InChI Key: LRVIRJGXSLNBHV-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which play a role in inflammation and pain. (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has also been found to reduce the growth of cancer cells in vitro and in vivo. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is its potential as a therapeutic agent for a range of conditions, including inflammation, pain, and cancer. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. However, one limitation of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate. One area of interest is the development of more effective synthesis methods for (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate, which may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate and its potential applications in the treatment of inflammation, pain, and cancer. Finally, research is needed to determine the safety and efficacy of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate in human clinical trials.

Synthesis Methods

(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 4-chlorobenzonitrile, followed by the reaction of the resulting compound with phenylhydrazine and ethyl cyanoacetate. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.

Scientific Research Applications

(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c1-30-22-13-16(15-28)7-12-21(22)31-24(29)20-14-27(19-5-3-2-4-6-19)26-23(20)17-8-10-18(25)11-9-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVIRJGXSLNBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate

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